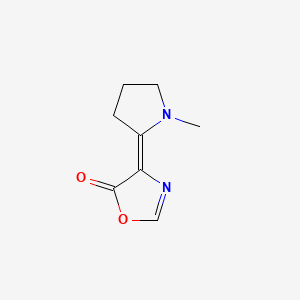![molecular formula C5H4F3N3O3 B1166911 Bicyclo[3.1.1]heptane-3-thiol, 2,6,6-trimethyl-, gold salt, reaction products with 4,4/'-dithiobis[m CAS No. 100402-52-6](/img/new.no-structure.jpg)
Bicyclo[3.1.1]heptane-3-thiol, 2,6,6-trimethyl-, gold salt, reaction products with 4,4/'-dithiobis[m
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bicyclo[3.1.1]heptane-3-thiol, 2,6,6-trimethyl-, gold salt, reaction products with 4,4/‘-dithiobis[morpholine] is a complex organogold compound. This compound is characterized by the presence of a bicyclic heptane structure with a thiol group and a gold salt, which reacts with 4,4/’-dithiobis[morpholine]. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Bicyclo[3.1.1]heptane-3-thiol, 2,6,6-trimethyl-, gold salt, reaction products with 4,4/'-dithiobis[morpholine] involves several steps:
Formation of Bicyclo[3.1.1]heptane-3-thiol, 2,6,6-trimethyl-: This step involves the synthesis of the bicyclic heptane structure with a thiol group. The reaction typically requires specific catalysts and controlled conditions to ensure the correct formation of the bicyclic structure.
Reaction with Gold Salt: The thiol group in the bicyclic structure reacts with a gold salt to form the organogold compound. This reaction is usually carried out in a solvent such as ethanol or methanol under controlled temperature and pressure conditions.
Reaction with 4,4/'-dithiobis[morpholine]: The final step involves the reaction of the organogold compound with 4,4/'-dithiobis[morpholine]. This reaction is typically conducted under mild conditions to prevent the decomposition of the organogold compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems and continuous monitoring is essential to maintain the quality and consistency of the product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The thiol group in the compound can undergo oxidation to form disulfides.
Reduction: The gold salt can be reduced to elemental gold under certain conditions.
Substitution: The compound can undergo substitution reactions where the thiol group or the gold salt is replaced by other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, nitric acid.
Reducing Agents: Sodium borohydride, hydrazine.
Solvents: Ethanol, methanol, dichloromethane.
Major Products
Disulfides: Formed from the oxidation of the thiol group.
Elemental Gold: Formed from the reduction of the gold salt.
Substituted Compounds: Formed from substitution reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound is used as a catalyst in various organic reactions. Its unique structure allows it to facilitate reactions that are otherwise difficult to achieve.
Biology
In biological research, the compound is used in the study of enzyme mechanisms and protein interactions. The gold salt component can interact with thiol groups in proteins, making it useful in biochemical assays.
Medicine
In medicine, the compound has potential applications in drug delivery systems. The gold component can be used to target specific cells or tissues, allowing for precise delivery of therapeutic agents.
Industry
In industry, the compound is used in the production of high-performance materials. Its unique properties make it suitable for use in coatings, adhesives, and other advanced materials.
Wirkmechanismus
The mechanism of action of Bicyclo[3.1.1]heptane-3-thiol, 2,6,6-trimethyl-, gold salt, reaction products with 4,4/'-dithiobis[morpholine] involves the interaction of the gold salt with thiol groups. The gold salt can form strong bonds with sulfur atoms, which allows it to interact with thiol groups in proteins and other biological molecules. This interaction can alter the structure and function of the target molecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[3.1.1]heptane, 2,6,6-trimethyl-: A similar compound with a bicyclic heptane structure but without the thiol group and gold salt.
4,4/'-dithiobis[morpholine]: A compound that reacts with the gold salt in the synthesis of the target compound.
Uniqueness
The uniqueness of Bicyclo[3.1.1]heptane-3-thiol, 2,6,6-trimethyl-, gold salt, reaction products with 4,4/'-dithiobis[morpholine] lies in its combination of a bicyclic heptane structure, a thiol group, and a gold salt. This combination gives the compound unique chemical and biological properties that are not found in similar compounds.
Eigenschaften
CAS-Nummer |
100402-52-6 |
|---|---|
Molekularformel |
C5H4F3N3O3 |
Molekulargewicht |
0 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,2R)-7,10-diazatricyclo[8.4.0.02,7]tetradeca-3,5,11,13-tetraene](/img/structure/B1166850.png)
